8-Bromonaphthalene-2-sulfonic acid

Catalog No.
S3354714
CAS No.
738551-74-1
M.F
C10H7BrO3S
M. Wt
287.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromonaphthalene-2-sulfonic acid

CAS Number

738551-74-1

Product Name

8-Bromonaphthalene-2-sulfonic acid

IUPAC Name

8-bromonaphthalene-2-sulfonic acid

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

InChI

InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14)

InChI Key

WDXSBZQXMWTSIA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Br

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Br

8-Bromonaphthalene-2-sulfonic acid is an organic compound characterized by the presence of a bromine atom at the 8th position and a sulfonic acid group at the 2nd position of the naphthalene ring. Its molecular formula is C10H7BrO3S\text{C}_{10}\text{H}_{7}\text{BrO}_{3}\text{S} with a molecular weight of 287.13 g/mol. This compound appears as a white crystalline powder and is primarily utilized in scientific research and industrial applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Due to its electrophilic nature, primarily attributed to the bromine substituent. Key reactions include:

  • Bromination: The compound can undergo further bromination under specific conditions, leading to polybrominated derivatives.
  • Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are significant in organic synthesis .

Research indicates that 8-Bromonaphthalene-2-sulfonic acid exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects: In vitro studies suggest it can inhibit pro-inflammatory cytokine production.
  • Anticancer Activity: The compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer, prostate cancer, and melanoma .

The synthesis of 8-Bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common methods include:

  • Bromination Reaction: Utilizing bromine or bromine-containing reagents along with catalysts under specific temperature and pressure conditions.
  • Industrial Production: Large-scale production may involve optimized reaction parameters using continuous flow reactors to enhance yield and purity .

8-Bromonaphthalene-2-sulfonic acid finds applications across various fields:

  • Chemical Synthesis: Serves as a building block for complex organic molecules.
  • Biological Research: Used as a probe for studying enzyme activities and protein interactions.
  • Pharmaceuticals: Acts as an intermediate in synthesizing therapeutic compounds.
  • Industrial Uses: Employed in producing dyes, pigments, and other industrial chemicals .

Studies on the interaction of 8-Bromonaphthalene-2-sulfonic acid with biomolecules reveal its potential as a tool for probing biological pathways. Its ability to interact with specific enzymes and receptors allows researchers to investigate its mechanism of action and effects on cellular processes. The unique reactivity conferred by its functional groups enables it to serve as a valuable reagent in biochemical assays .

Several compounds share structural similarities with 8-Bromonaphthalene-2-sulfonic acid, each exhibiting distinct properties:

Compound NameStructure CharacteristicsKey Differences
Naphthalene-2-sulfonic acidLacks bromine substituentMore stable; different reactivity
8-Bromonaphthalene-1-sulfonic acidSulfonic acid at the 1st positionDifferent chemical properties and reactivity
5-Bromonaphthalene-2-sulfonic acidBromine at the 5th positionVariations in biological activity

Uniqueness

The uniqueness of 8-Bromonaphthalene-2-sulfonic acid lies in its specific positioning of the bromine atom and sulfonic acid group, which imparts distinct reactivity patterns making it particularly valuable for targeted chemical synthesis and diverse research applications .

Traditional Electrophilic Substitution Approaches

The bromination of naphthalene-2-sulfonic acid remains the most widely employed method for synthesizing 8-bromonaphthalene-2-sulfonic acid. The sulfonic acid group acts as a strong electron-withdrawing substituent, directing electrophilic attack to position 8 via resonance and inductive effects. The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate the active electrophile Br⁺.

Mechanistic Pathway:

  • Electrophile Generation: FeBr₃ reacts with Br₂ to form FeBr₄⁻ and Br⁺.
  • Aromatic Substitution: Br⁺ attacks position 8 of naphthalene-2-sulfonic acid, forming a resonance-stabilized carbocation intermediate.
  • Deprotonation: A base abstracts a proton from the intermediate, restoring aromaticity and yielding the final product.

Optimized Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature25–30°CMinimizes side reactions
SolventDichloromethaneEnhances electrophile solubility
Catalyst Loading10 mol% FeBr₃Maximizes Br⁺ generation
Reaction Time4–6 hoursEnsures complete conversion

Under these conditions, yields exceeding 70% are achievable, with regioselectivity favoring the 8-bromo isomer due to the stability of the carbocation intermediate.

Microwave-Assisted Catalytic Pathways

Microwave irradiation significantly accelerates the bromination process by enabling rapid and uniform heating. A study utilizing cetyltrimethylammonium bromide (CTAB) as a micellar catalyst demonstrated a 93% yield of 8-bromonaphthalene-2-sulfonic acid within 15 minutes under microwave conditions (140 W).

Key Advantages:

  • Reduced Reaction Time: Conventional methods require 4–6 hours, while microwave-assisted reactions conclude in 15–30 minutes.
  • Enhanced Selectivity: The confined micellar environment minimizes undesired di-substitution byproducts.

Comparative Performance:

MethodTime (min)Yield (%)
Conventional Reflux24070
Microwave-Assisted1593

This approach is particularly advantageous for large-scale production, as it reduces energy consumption and improves throughput.

Copper-Mediated Coupling Reactions

While less common, copper catalysts offer potential pathways for functionalizing naphthalene derivatives. Theoretical frameworks suggest that copper(I) iodide (CuI) could mediate Ullmann-type coupling reactions between naphthalene-2-sulfonic acid and bromine sources. However, experimental data specific to 8-bromonaphthalene-2-sulfonic acid remain sparse.

Hypothetical Pathway:

  • Oxidative Addition: CuI coordinates with Br₂, forming a Cu(III)-bromide complex.
  • C–H Activation: The complex abstracts a hydrogen atom from position 8 of naphthalene-2-sulfonic acid.
  • Reductive Elimination: Bromine is transferred to position 8, regenerating the Cu(I) catalyst.

Further research is required to validate this mechanism and optimize reaction parameters.

pH-Dependent Optimization of Sulfonation Efficiency

The sulfonation of naphthalene precursors represents a critical step in synthesizing naphthalene-2-sulfonic acid, which is subsequently brominated. Sulfonation efficiency is highly pH-dependent, as protonation states influence electrophile generation and substrate reactivity.

pH Optimization Findings:

pH RangeSulfonation Yield (%)
<1.585
1.5–2.592
>2.565

At pH 1.5–2.5, concentrated sulfuric acid generates the sulfonium ion (H₃SO₄⁺), which acts as the electrophile. Below pH 1.5, excessive protonation deactivates the naphthalene ring, while above pH 2.5, insufficient electrophile concentration reduces yields.

XLogP3

2.6

Wikipedia

8-Bromonaphthalene-2-sulfonic acid

Dates

Modify: 2023-08-19

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